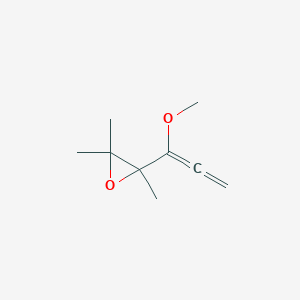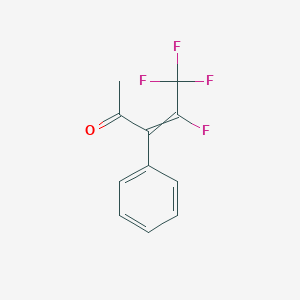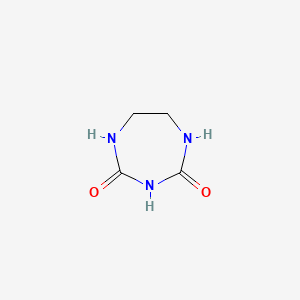
1,3,5-Triazepane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazepane-2,4-dione is a seven-membered heterocyclic compound containing nitrogen atoms. This compound is part of the triazepine family, which is known for its significant biological activities and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazepane-2,4-dione typically involves cyclization reactions. One common method is the cyclo-condensation of appropriate diamines with carbonyl compounds under acidic or basic conditions . For example, the reaction of o-phenylenediamine with carbonyl compounds can yield triazepane derivatives . Other methods include cyclization using reagents such as isothiocyanates, pyrazoles, and thiazoles .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly and cost-effective methods. Microwave irradiation has been used to achieve high yields in short reaction times under solvent-free conditions . This method is advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chloride, isothiocyanates, and various amines . Reaction conditions often involve acidic or basic environments, with temperatures and solvents optimized for specific reactions .
Major Products
The major products formed from these reactions include substituted triazepane derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
1,3,5-Triazepane-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-triazepane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its biological effects . For example, it may inhibit photosynthesis by binding to the D-1 quinone protein in photosystem II .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazepine: Another seven-membered heterocyclic compound with similar biological activities.
1,2,4-Triazepine: Known for its unique pharmacological properties.
1,3,5-Triazine: A six-membered ring compound with diverse applications in herbicides and pharmaceuticals.
Uniqueness
1,3,5-Triazepane-2,4-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61514-91-8 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
1,3,5-triazepane-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c8-3-5-1-2-6-4(9)7-3/h1-2H2,(H3,5,6,7,8,9) |
InChI Key |
CVLAODKSTMIFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-Cyanoethyl)amino]phenyl}formamide](/img/structure/B14576817.png)

![Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide](/img/structure/B14576839.png)
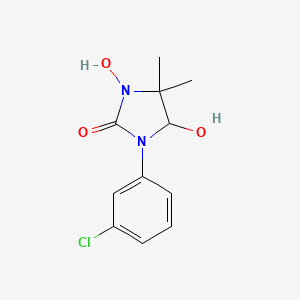
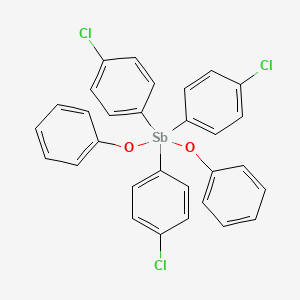
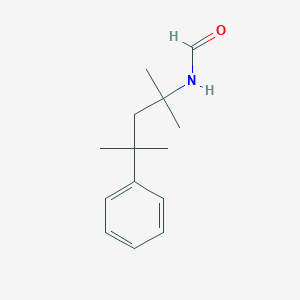
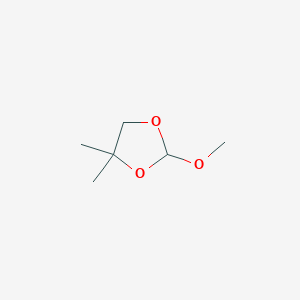
![1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]-](/img/structure/B14576861.png)
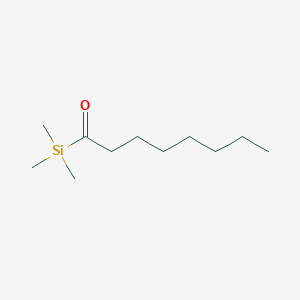
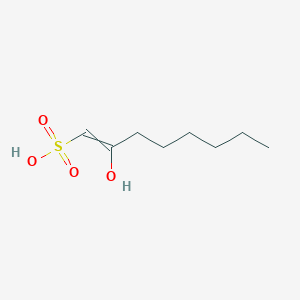
![Oxo{3-[(propan-2-yl)amino]propoxy}phosphaniumolate](/img/structure/B14576897.png)
